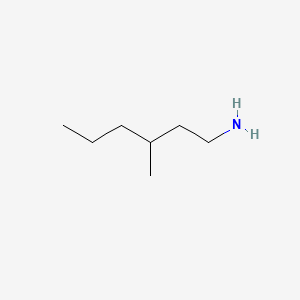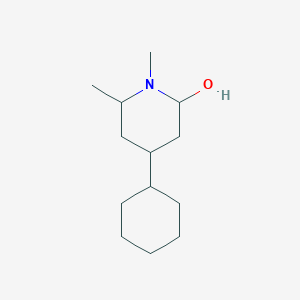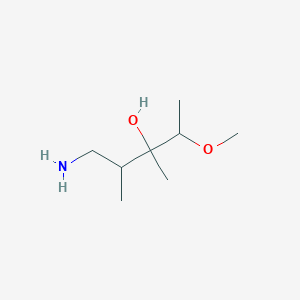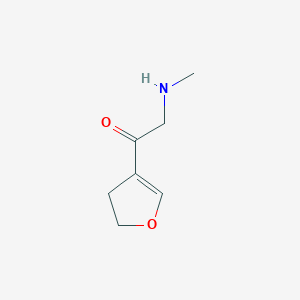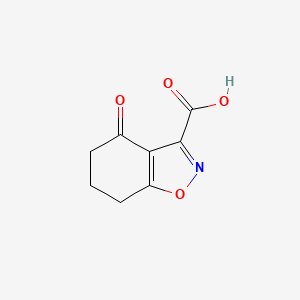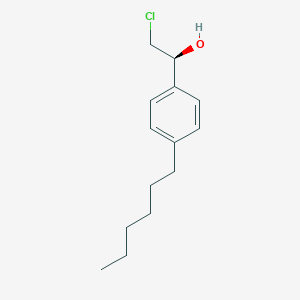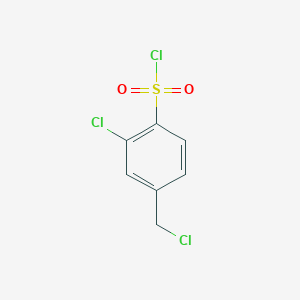
1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one is an organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dimethylphenyl group and a propanoyl group
Méthodes De Préparation
The synthesis of 1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylamine with a suitable acylating agent to introduce the propanoyl group, followed by cyclization to form the piperidine ring. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Analyse Des Réactions Chimiques
1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects for neurological disorders. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:
1-(2,5-Dimethylphenyl)piperazine: This compound has a similar phenyl group but differs in the presence of a piperazine ring instead of a piperidinone ring.
1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: This compound has a similar phenyl group but differs in the presence of a phenylprop-2-en-1-one moiety instead of a propanoylpiperidin-2-one moiety.
1-(2,5-Dimethylphenyl)-3-oxy-3-phenylprop-2-en-1-onato (difluoro) boron: This compound has a similar phenyl group but differs in the presence of a boron-containing moiety.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H21NO2 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
1-(2,5-dimethylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C16H21NO2/c1-4-15(18)13-6-5-9-17(16(13)19)14-10-11(2)7-8-12(14)3/h7-8,10,13H,4-6,9H2,1-3H3 |
Clé InChI |
XGDCHZPWQPFYPE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]pyridine](/img/structure/B13187151.png)
![2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid](/img/structure/B13187154.png)
